molecular formula C14H17NO B13935716 6-(2,3-Dihydro-6-benzofuranyl)-2,3,4,5-tetrahydro-3-methylpyridine

6-(2,3-Dihydro-6-benzofuranyl)-2,3,4,5-tetrahydro-3-methylpyridine

Cat. No.: B13935716
M. Wt: 215.29 g/mol
InChI Key: FJFKLIDFCDAEIS-UHFFFAOYSA-N
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Description

6-(2,3-Dihydro-6-benzofuranyl)-2,3,4,5-tetrahydro-3-methylpyridine is a complex organic compound that features a benzofuran ring fused with a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-Dihydro-6-benzofuranyl)-2,3,4,5-tetrahydro-3-methylpyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, a free radical cyclization cascade can be employed to construct the benzofuran ring, which is then fused with the tetrahydropyridine ring through subsequent reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. Techniques such as proton quantum tunneling have been explored to minimize side reactions and enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-(2,3-Dihydro-6-benzofuranyl)-2,3,4,5-tetrahydro-3-methylpyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(2,3-Dihydro-6-benzofuranyl)-2,3,4,5-tetrahydro-3-methylpyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2,3-Dihydro-6-benzofuranyl)-2,3,4,5-tetrahydro-3-methylpyridine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,3-Dihydro-6-benzofuranyl)-2,3,4,5-tetrahydro-3-methylpyridine stands out due to its unique combination of the benzofuran and tetrahydropyridine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

6-(2,3-dihydro-1-benzofuran-6-yl)-3-methyl-2,3,4,5-tetrahydropyridine

InChI

InChI=1S/C14H17NO/c1-10-2-5-13(15-9-10)12-4-3-11-6-7-16-14(11)8-12/h3-4,8,10H,2,5-7,9H2,1H3

InChI Key

FJFKLIDFCDAEIS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=NC1)C2=CC3=C(CCO3)C=C2

Origin of Product

United States

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